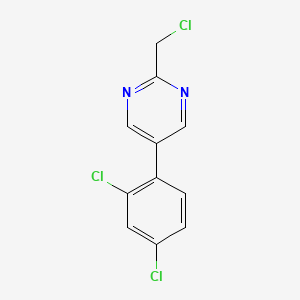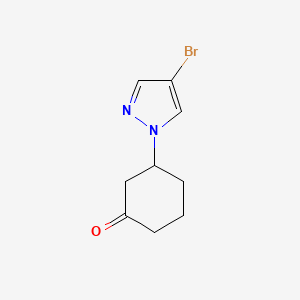![molecular formula C9H9N3O B13115251 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one CAS No. 93192-52-0](/img/structure/B13115251.png)
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-diaminopyridine with 1,3-diketones in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridopyrazine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学研究应用
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,3-Dimethylpyrido[3,4-B]pyrazine: Similar structure but lacks the ketone group.
2,3-Dimethylpyrazine: A simpler pyrazine derivative with different properties.
1,3-Dimethylpyridine: A pyridine derivative with distinct chemical behavior.
Uniqueness
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is unique due to its fused ring system and the presence of both pyridine and pyrazine rings. This structural feature imparts specific electronic and steric properties, making it a valuable compound for various applications .
属性
CAS 编号 |
93192-52-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
1,3-dimethylpyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3 |
InChI 键 |
FVFDFWNLZLDSHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CN=C2)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)
![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)



![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)



